REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[F:8][C:9]([F:31])([F:30])[C:10]1[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=1[O:12][CH:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]1>C(Cl)Cl>[F:31][C:9]([F:8])([F:30])[C:10]1[CH:29]=[CH:28][CH:27]=[CH:26][C:11]=1[O:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
26.3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
171 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N NaOH (3×100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |